molecular formula C12H19NO4 B1435286 (1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid CAS No. 933445-57-9

(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid

Cat. No. B1435286
M. Wt: 241.28 g/mol
InChI Key: WRDLRBISLUXLKZ-IUCAKERBSA-N
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Description

(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid, also known as (1S,5R)-TBCA, is an important organic compound used in the synthesis of various pharmaceuticals and other biologically active compounds. It has a wide range of applications in the fields of medicine, biochemistry, and chemical engineering. This compound is synthesized by a reaction between cyclohexanecarboxylic acid and tert-butyl isocyanate. The product of this reaction is a cyclic amide, which is then hydrolyzed to give (1S,5R)-TBCA.

Scientific Research Applications

Synthesis and Structural Analysis

  • Improved synthesis methods for related compounds, such as (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, have been developed, using milder and more selective conditions. This includes classical salt resolution and enzymatic approaches for high selectivity (Badland et al., 2010).
  • Enantiomerically pure cyclopropane analogs of phenylalanine, such as (2R,3R)- and (2S,3S)-1-(N-tert-butoxycarbonyl)amino-2,3-diphenyl-1-cyclopropanecarboxylic acids, have been prepared using HPLC resolution from racemic precursors. This showcases the stereoselectivity and efficiency in synthesizing optically pure compounds (Jiménez et al., 2001).

Synthesis of Amino Acid Derivatives

  • Amino acid-derived polymethylpropargyl esters, including N-(tert-butoxycarbonyl)-L-alanine and similar compounds, have been synthesized and polymerized. These polymers exhibit one-handed helical structures and demonstrate the potential for creating complex molecular structures from simple amino acid derivatives (Qu, Sanda, & Masuda, 2009).

Applications in Peptide Synthesis

  • The N-tert-butoxycarbonyl group, a common feature in related amino acids, is a crucial element in peptide synthesis due to its resistance to racemization. This group can be easily converted into the free amine, making it useful in solid-phase peptide synthesis (Heydari et al., 2007).

Conformational Analysis

  • The crystal and molecular structures of related compounds, such as (1SR, 2RS)-1-[N-tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid, have been determined. This research aids in understanding the conformational properties and potential applications of similar molecules (Cetina et al., 2003).

Enzymatic Desymmetrization

  • Efficient processes like the synthesis of (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid via enzymatic desymmetrization showcase the potential for creating specific stereoisomers of cyclohexene derivatives (Goswami & Kissick, 2009).

Development of Stereoselective Syntheses

  • The stereoselective synthesis of various stereoisomers of related amino acids, such as 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, highlights the advancements in creating specific configurations of these compounds for diverse applications (Bakonyi et al., 2013).

properties

IUPAC Name

(1S,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4,6,8-9H,5,7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDLRBISLUXLKZ-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid
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(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid
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(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid
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(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid
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(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid

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